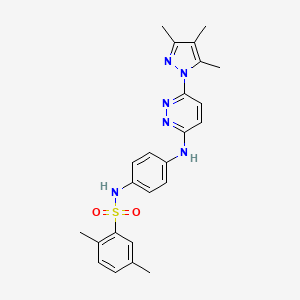
2,5-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H26N6O2S and its molecular weight is 462.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2,5-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dimethyl groups at the 2 and 5 positions.
- A benzenesulfonamide moiety.
- A pyridazine ring substituted with a pyrazole derivative.
This structural complexity suggests the potential for diverse biological interactions.
Anticancer Activity
Research indicates that compounds containing pyrazole and pyridazine moieties exhibit significant anticancer properties. For instance:
- A study evaluated derivatives of pyrazole and found that certain compounds showed promising cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer), with IC50 values in the low micromolar range .
- The specific compound's mechanism may involve inhibition of key signaling pathways associated with cancer cell proliferation.
Antiviral Properties
Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents. For example:
- Compounds similar to the target molecule have been shown to inhibit viral replication in vitro, suggesting a possible application in treating viral infections .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of enzymes critical for cellular functions. The specific compound may inhibit enzymes involved in cancer cell metabolism or viral replication.
- Cell Cycle Arrest : Some studies indicate that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Study 1: Anticancer Efficacy
A recent study investigated a series of pyrazole sulfonamides for their anticancer properties. The lead compound demonstrated significant activity against the HepG2 cell line with an IC50 value of 1.1 µM. This study emphasizes the importance of structural modifications in enhancing biological activity .
Case Study 2: Antiviral Activity
Another study focused on a related pyrazole compound that inhibited hepatitis C virus replication. The compound exhibited an EC50 value of 0.20 µM, indicating strong antiviral activity. This finding supports further investigation into similar structures for therapeutic applications against viral infections .
Table 1: Comparison of Biological Activities
Properties
IUPAC Name |
2,5-dimethyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2S/c1-15-6-7-16(2)22(14-15)33(31,32)29-21-10-8-20(9-11-21)25-23-12-13-24(27-26-23)30-19(5)17(3)18(4)28-30/h6-14,29H,1-5H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYWQZCXWVCWLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














